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Di-(2-methylbutyl)-DL-malate - 253596-99-5

Di-(2-methylbutyl)-DL-malate

Catalog Number: EVT-14261614
CAS Number: 253596-99-5
Molecular Formula: C14H26O5
Molecular Weight: 274.35 g/mol
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Product Introduction

Overview

Di-(2-methylbutyl)-DL-malate is a diester derived from malic acid, specifically formed by the esterification of malic acid with 2-methylbutanol. This compound is characterized by its low viscosity, clear appearance, and light yellow color, with a notable lack of detectable odor. It has garnered attention for its surfactant properties, which allow it to effectively reduce the surface tension of water-based solutions. Di-(2-methylbutyl)-DL-malate is primarily classified as a surfactant and is utilized in various applications, particularly in agricultural formulations and as an emulsifying agent in food products.

Source and Classification

Di-(2-methylbutyl)-DL-malate can be synthesized from malic acid and 2-methylbutanol through a process known as esterification. The classification of this compound falls under the category of malic acid diester surfactants. These compounds are recognized for their ability to enhance the solubility and dispersion of active ingredients in formulations, making them valuable in both industrial and agricultural applications.

Synthesis Analysis

Methods

The synthesis of Di-(2-methylbutyl)-DL-malate typically involves the following steps:

  1. Esterification Reaction: Malic acid is reacted with 2-methylbutanol in the presence of an acid catalyst (often an ion exchange resin such as Amberlyst®15) to facilitate the formation of the diester.
  2. Azeotropic Distillation: During the reaction, water is generated as a by-product. To drive the reaction towards completion, water is removed via azeotropic distillation, often using a Dean-Stark apparatus.
  3. Temperature Control: The reaction mixture is maintained at elevated temperatures (typically around 100-115°C) to ensure efficient conversion of reactants to product.

Technical Details

The typical yield for this synthesis can be around 68%, with purification steps involving neutralization and solvent extraction to isolate the final product .

Data

  • Molecular Weight: Approximately 230.30 g/mol
  • Density: Typically around 0.9 g/cm³
  • Viscosity: Low viscosity liquid
Chemical Reactions Analysis

Di-(2-methylbutyl)-DL-malate can participate in various chemical reactions typical for esters:

  1. Hydrolysis: Under acidic or basic conditions, Di-(2-methylbutyl)-DL-malate can hydrolyze back into malic acid and 2-methylbutanol.
    Di 2 methylbutyl DL malate+H2OMalic Acid+2×2 Methylbutanol\text{Di 2 methylbutyl DL malate}+H_2O\rightarrow \text{Malic Acid}+2\times \text{2 Methylbutanol}
  2. Transesterification: This compound can also undergo transesterification reactions with other alcohols, potentially forming different esters.

Technical Details

These reactions are influenced by factors such as temperature, pH, and the presence of catalysts or solvents.

Mechanism of Action

The mechanism by which Di-(2-methylbutyl)-DL-malate functions primarily relates to its surfactant properties. When added to aqueous solutions, it reduces surface tension, enhancing the wetting and spreading characteristics of liquids. This action facilitates better dispersion of active ingredients in formulations, particularly in agricultural applications where effective coverage is essential.

Data

  • Dynamic Surface Tension: Demonstrates dynamic surface tension values below 45 dynes/cm at concentrations ≤5 wt% in water at 25°C .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, very light yellow liquid
  • Odor: No detectable odor
  • Boiling Point: Not specifically documented but expected to be above that of its alcohol precursor due to higher molecular weight.

Chemical Properties

Applications

Di-(2-methylbutyl)-DL-malate finds diverse applications across various fields:

  1. Agriculture: Used as a surfactant in pesticide formulations to improve spreading and adhesion on plant surfaces.
    • Typical formulation concentrations range from 0.01% to 10% by weight .
  2. Food Industry: Acts as an emulsifier and stabilizer in food products, enhancing texture and consistency.
  3. Cosmetics and Personal Care Products: Utilized for its emulsifying properties in creams and lotions.
  4. Industrial Applications: Employed in coatings and inks due to its ability to improve wetting properties.
Biosynthetic Pathways and Precursor Utilization in Fruit Aroma Development

Role of the Citramalate Pathway in Isoleucine and Branched-Chain Ester Biosynthesis

The citramalate pathway serves as a critical bypass to the canonical 2-oxoglutarate-dependent pathway for isoleucine biosynthesis. In this route, pyruvate and acetyl-CoA condense to form citramalate—a reaction catalyzed by citramalate synthase. Subsequent enzymatic steps yield 2-ketobutyrate, a direct precursor to isoleucine [5]. Isoleucine degradation then generates the critical aroma compound 2-methylbutanol, the alcohol moiety of Di-(2-methylbutyl)-DL-malate. Transamination of isoleucine produces 2-keto-3-methylvalerate, which undergoes decarboxylation via pyruvate decarboxylase-like enzymes to yield 2-methylbutanal. Alcohol dehydrogenase (ADH) reduces this aldehyde to 2-methylbutanol [3].

Table 1: Key Precursors in Di-(2-methylbutyl)-DL-malate Biosynthesis

PrecursorOrigin PathwayEnzymatic ConversionRole in Ester Formation
IsoleucineBranched-chain amino acid synthesisTransaminase → 2-keto-3-methylvalerateProvides carbon skeleton for alcohol moiety
2-MethylbutanolIsoleucine degradationADH-mediated reductionEsterification with malate
MalateTCA cycle / glyoxylate shuntEster synthase activationAcidic component of ester
Acetyl-CoAGlycolysis / β-oxidationCitramalate synthase substrateInitiates citramalate pathway

In fruit tissues, the flux through this pathway is dynamically regulated. Cocoa bean studies reveal that fruity flavors arise from coordinated activity across five biosynthetic pathways, including amino acid degradation. During fermentation, microbial and plant enzymes accelerate the conversion of isoleucine to 2-methylbutanol, which esterifies with malate-derived acids under enzymatic catalysis [2].

Enzymatic Regulation of MdCMS Alleles in Apple Fruit Ripening Dynamics

Malate metabolism is governed by allele-specific isoforms of malic enzyme (ME) and malate dehydrogenase (MDH). The MdCMS (Malate-Coenzyme A Synthetase) allele variants in apples exhibit distinct kinetic properties that modulate malate availability for ester synthesis. ATP and glycolytic intermediates (e.g., phosphoenolpyruvate, fructose-1,6-bisphosphate) act as allosteric inhibitors of malate dehydrogenase (decarboxylating), creating feedback loops that couple energy status with aroma production [5].

Table 2: Regulatory Factors Influencing Malate-Decarboxylating Enzymes

EnzymeAllosteric InhibitorsActivatorsImpact on Di-(2-methylbutyl)-DL-malate
Malate dehydrogenase (decarboxylating)ATP, Fructose-1,6-bisphosphateAMP, Coenzyme AReduces malate flux to esterification
Malic enzyme (NADP⁺-dependent)Citrate, aspartateIncreases pyruvate for acetyl-CoA generation
Ester synthaseHigh pH, divalent cationsSubstrate availabilityDirectly controls ester bond formation

During fruit ripening, the expression of MdCMS alleles shifts to favor malate activation. Malate is converted to malyl-CoA by MdCMS, providing the activated carboxylate for esterification with 2-methylbutanol. This reaction is catalyzed by acyl transferases belonging to the BAHD superfamily. In climacteric fruit, ethylene signaling upregulates these enzymes, synchronizing ester production with ripening-associated texture and color changes [5].

Recursive α-Ketoacid Elongation Mechanisms for Volatile Ester Production

The recursive α-ketoacid elongation (RAE) pathway extends carbon chains of 2-oxo acids through iterative cycles resembling mitochondrial fatty acid biosynthesis. Each cycle adds two carbon units via:

  • Condensation: 2-Oxoglutarate + acetyl-CoA → homoisocitrate
  • Isomerization: Homoisocitrate → homoisocitrate δ-lactone
  • Oxidative decarboxylation: Homoisocitrate δ-lactone → 2-oxoadipate

This generates elongated precursors like 2-oxooctanoate, which undergo decarboxylation and reduction to form hexanol or octanol derivatives. Crucially, malate enters this cycle via oxaloacetate transamination to aspartate, which can be converted to 2-oxaloacetate and subsequently elongated [5] [6].

Table 3: Metabolite Shifts During Dormancy-Sprouting Transitions in Yam Tubers

Metabolic PathwayDormancy-Promoting MetabolitesSprouting-Promoting Metabolites
Linoleic acid metabolism13-Hydroperoxylinoleic acid
Phenylalanine pathwayCinnamates, coumarinsBenzoic acid derivatives
Starch/sucrose metabolismRaffinose, galactinolGlucose-6-phosphate, fructose
Purine metabolismAdenosineInosine, xanthosine

Metabolite set enrichment analysis (MSEA) in yam tubers revealed that linoleic acid, phenylalanine, and galactose metabolic pathways significantly impact dormancy regulation—a process sharing enzymatic machinery with volatile synthesis [6]. During sprouting (dormancy break), fatty acid β-oxidation generates acetyl-CoA pools that feed into both the TCA cycle and RAE pathway, increasing precursors for ester volatiles. Simultaneously, sugars accumulate, providing energy for esterification reactions through glycoside hydrolysis.

Synthesis Integration and Industrial Relevance

Di-(2-methylbutyl)-DL-malate exemplifies how flavor compounds integrate primary and specialized metabolism. Its biosynthesis requires:

  • Carbon skeletons from recursive α-ketoacid elongation
  • Energy regulation via allosteric control of malate enzymes
  • Compartmentalization of reactions across cytosol (amino acid degradation) and plastids (fatty acid elongation)

While absent in nature, this ester’s precursors—particularly 2-methylbutanol—are ubiquitous in fruity aromas. Cocoa GWAS studies identified genomic regions associating with fruity flavors enriched in genes encoding ester synthases, ADHs, and amino acid transaminases, confirming the biochemical routes outlined [2].

Properties

CAS Number

253596-99-5

Product Name

Di-(2-methylbutyl)-DL-malate

IUPAC Name

bis(2-methylbutyl) 2-hydroxybutanedioate

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

InChI

InChI=1S/C14H26O5/c1-5-10(3)8-18-13(16)7-12(15)14(17)19-9-11(4)6-2/h10-12,15H,5-9H2,1-4H3

InChI Key

PUBNFUNTZFWANY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)CC(C(=O)OCC(C)CC)O

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